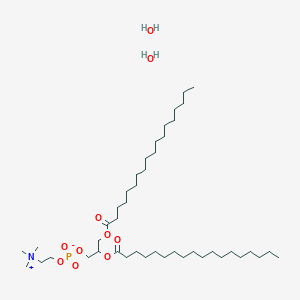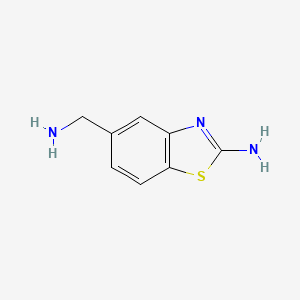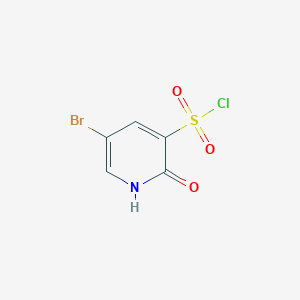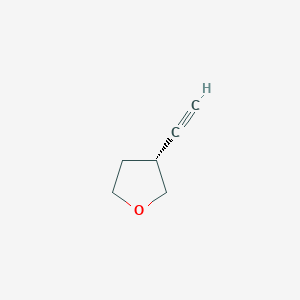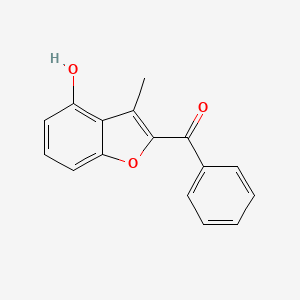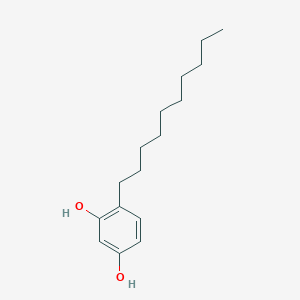
1,3-Benzenediol, 4-decyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediol, 4-decyl-, also known as 4-decylresorcinol, is an organic compound with the molecular formula C16H26O2. It is a derivative of resorcinol, where a decyl group is attached to the benzene ring. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-decyl- typically involves the alkylation of resorcinol. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 1,3-Benzenediol, 4-decyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenediol, 4-decyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,3-Benzenediol, 4-decyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in dermatological treatments, particularly for skin lightening and anti-aging products.
Industry: Utilized in the formulation of cosmetics and personal care products due to its stability and efficacy.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenediol, 4-decyl- involves its interaction with biological molecules. For instance, in skin lightening applications, it inhibits the enzyme tyrosinase, which is responsible for melanin synthesis. This inhibition reduces melanin production, leading to a lighter skin tone. The compound’s antioxidant properties also help in protecting the skin from oxidative stress.
Comparación Con Compuestos Similares
1,3-Benzenediol, 4-decyl- is compared with other similar compounds such as:
Resorcinol: The parent compound, which lacks the decyl group.
Hexylresorcinol: A similar compound with a hexyl group instead of a decyl group.
Catechol: Another dihydroxybenzene isomer with hydroxyl groups in the ortho position.
Uniqueness
1,3-Benzenediol, 4-decyl- is unique due to its longer alkyl chain, which enhances its lipophilicity and makes it more suitable for applications in lipid-rich environments such as skin formulations. This property distinguishes it from shorter-chain analogs like hexylresorcinol.
Conclusion
1,3-Benzenediol, 4-decyl- is a versatile compound with significant applications in various fields. Its unique chemical properties and ability to undergo various reactions make it valuable in scientific research and industrial applications. Its potential in dermatological treatments further highlights its importance in the field of medicine and cosmetics.
Propiedades
Número CAS |
53156-47-1 |
|---|---|
Fórmula molecular |
C16H26O2 |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
4-decylbenzene-1,3-diol |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-14-11-12-15(17)13-16(14)18/h11-13,17-18H,2-10H2,1H3 |
Clave InChI |
QJZPSSRNQMRETN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=C(C=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


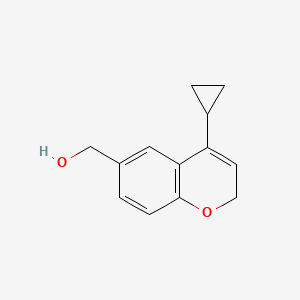
![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B13890870.png)
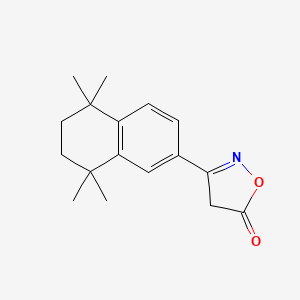
![1,3a,5,7a-Tetrahydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13890878.png)
![Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13890882.png)

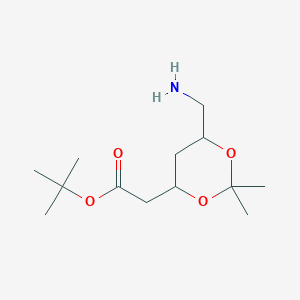
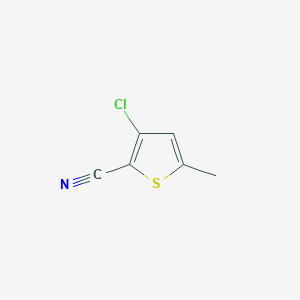
![N-(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B13890907.png)
